molecular formula C19H18N6OS B2557473 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea CAS No. 2034336-47-3

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea

Cat. No.: B2557473
CAS No.: 2034336-47-3
M. Wt: 378.45
InChI Key: SYDYIUWFVMSQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea is a useful research compound. Its molecular formula is C19H18N6OS and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

  • Synthesis and Biological Evaluation of Urea Derivatives : A study by Buha et al. (2012) synthesized a series of urea/thiourea derivatives showing broad-spectrum activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, indicating the potential of urea derivatives in developing new antimicrobial agents Buha et al., 2012.

  • Heterocyclic Compounds with Antibacterial Activity : Azab et al. (2013) focused on synthesizing heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities, showcasing the versatility of urea-based compounds in combating bacterial infections Azab et al., 2013.

Structural and Mechanistic Insights

  • Crystal Structure Analysis : The crystal structure of azimsulfuron, a related sulfonylurea herbicide, was analyzed by Jeon et al. (2015), highlighting the importance of structural analysis in understanding the activity and interactions of such compounds Jeon et al., 2015.

  • Anion Tuning of Rheology and Morphology : Lloyd and Steed (2011) explored how the morphology and rheology of hydrogels formed by urea derivatives can be tuned by the identity of the anion, providing a pathway for creating materials with specific physical properties Lloyd & Steed, 2011.

Anticancer Potential

  • Synthesis of Pyridine Derivatives as Anticancer Agents : Research by Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives, including urea derivatives, showing promising anticancer activities, thus opening avenues for the development of new therapeutic agents Hafez & El-Gazzar, 2020.

Properties

IUPAC Name

1-(2-methyl-1,3-benzothiazol-5-yl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-12-23-16-8-15(5-6-17(16)27-12)24-19(26)21-9-13-4-3-7-20-18(13)14-10-22-25(2)11-14/h3-8,10-11H,9H2,1-2H3,(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDYIUWFVMSQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)NCC3=C(N=CC=C3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.